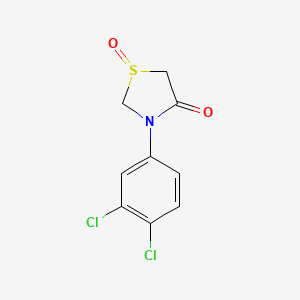

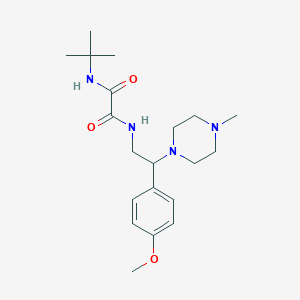

![molecular formula C16H11N3O3S B3000579 2-(3-nitrophenyl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one CAS No. 326007-51-6](/img/structure/B3000579.png)

2-(3-nitrophenyl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(3-nitrophenyl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one” is a complex organic compound that belongs to the class of nitrogen- and sulfur-containing heterocyclic compounds . It is part of the broader family of imidazo[2,1-b][1,3]thiazines . These compounds are known for their significant bioactive properties .

Synthesis Analysis

The synthesis of such compounds often involves the cyclization of 2-[(2,3-dibromopropyl)-sulfanyl]-6-ethoxy-1H-benzimidazole hydrochloride by the action of aqueous NaOAc in DMSO solution . This process results in the formation of the desired compound .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzimidazole ring fused with a thiazine ring . This unique structure contributes to its chemical properties and potential biological activities .Chemical Reactions Analysis

The chemical reactions involving this compound are typically characterized by the cyclization of sulfones . This process is facilitated by specific conditions and results in the formation of the desired compound .Scientific Research Applications

Anti-Proliferative Activity

The compound has been found to exhibit anti-proliferative activity, particularly against triple negative breast cancer cell lines . This suggests that it could be used in the development of new treatments for this type of cancer.

Synthesis of [1,3]thiazino[3,2-a]indol-4-ones

The compound plays a key role in the synthesis of [1,3]thiazino[3,2-a]indol-4-ones . This is a class of compounds that has been found to have various biological activities, including anti-proliferative effects.

Antimicrobial Agents

The compound can be used as a precursor in the synthesis of new series of 1,3,4-thiadiazole derivatives . These derivatives have been evaluated as potent antimicrobial agents, suggesting potential applications in the treatment of bacterial and fungal infections .

Cytotoxic Activity

The compound, along with its derivatives, has been found to exhibit cytotoxic activity against breast cancer cell lines . This suggests potential applications in cancer research and treatment.

Mechanism of Action

Mode of Action

It is known that similar compounds interact with their targets, causing changes at the molecular level that can lead to various biological effects .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

Similar compounds have been reported to have good bioavailability, safety, and stability profiles .

Result of Action

Similar compounds have been reported to exert excellent bioactivity against many ailments .

properties

IUPAC Name |

2-(3-nitrophenyl)-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O3S/c20-15-9-14(10-4-3-5-11(8-10)19(21)22)23-16-17-12-6-1-2-7-13(12)18(15)16/h1-8,14H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRMBNJTHJWGOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SC2=NC3=CC=CC=C3N2C1=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B3000497.png)

![2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3000499.png)

![4-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B3000500.png)

![N-(3-ethoxyphenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3000501.png)

![3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone](/img/structure/B3000507.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B3000508.png)

![5-methyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3000511.png)

![4-benzyl-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3000516.png)

![1-[2-Methyl-1-(1-methylindol-2-yl)propyl]benzotriazole](/img/structure/B3000519.png)